N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Calmodulin antagonism Phosphodiesterase inhibition Structure-activity relationship

W-12 hydrochloride (CAS 89108-46-3) is the validated low-affinity, dechlorinated calmodulin (CaM) antagonist serving as a matched-pair negative control for W-7 and W-13. With an IC50 of 260–300 µM (~10-fold less potent than chlorinated analogues), W-12 at 50–300 µM fails to inhibit Ca²⁺ signaling, insulin secretion, or mediator release, controlling for non-specific hydrophobic effects of the naphthalenesulfonamide scaffold. Essential for rigorous CaM-dependent mechanism validation in Ca²⁺ channel regulation, stimulus-secretion coupling, and PLA2 studies.

Molecular Formula C14H19ClN2O2S
Molecular Weight 314.8 g/mol
CAS No. 89108-46-3
Cat. No. B043349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride
CAS89108-46-3
SynonymsN-(4-Aminobutyl)-2-naphthalenesulfonamide Monohydrochloride;  W-12; 
Molecular FormulaC14H19ClN2O2S
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl
InChIInChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H
InChIKeyWYFVKUWCEVMLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride (W-12) Specifications and Calmodulin Antagonist Class Profile


N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride (CAS 89108-46-3), commonly designated as W-12, is a synthetic naphthalenesulfonamide derivative that functions as a cell-permeable, reversible calmodulin (CaM) antagonist . The compound belongs to the W-series of sulfonamide CaM inhibitors, which are distinguished by varying alkyl chain lengths and the presence or absence of a chlorine substituent on the naphthalene ring [1]. W-12 is structurally characterized as the dechlorinated analogue of W-13 and the shorter alkyl chain counterpart to W-5, positioning it as a low-affinity control compound within this pharmacological class .

Why N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride Cannot Be Interchanged with Other Calmodulin Antagonists


Calmodulin antagonists within the naphthalenesulfonamide class exhibit pronounced structure-activity relationships that preclude simple substitution. The dechlorinated W-12 (IC50 = 260–300 µM for PDE and MLCK) is approximately 10-fold less potent than its chlorinated counterpart W-13 (IC50 ≈ 30 µM) and over 10-fold less potent than the long-chain chlorinated W-7 (IC50 ≈ 25 µM in cellular Ca2+ signaling assays) [1]. In multiple functional assays, including Ca2+ transient inhibition, insulin secretion, and slow-reacting substance release, W-12 fails to produce significant inhibition at concentrations where W-7 and W-13 demonstrate robust, calmodulin-specific activity [2]. Consequently, W-12 is uniquely positioned not as a stand-alone inhibitor but as a low-affinity, dechlorinated control compound essential for validating calmodulin-specific effects by controlling for hydrophobic and non-specific interactions inherent to the naphthalenesulfonamide scaffold [3].

Quantitative Differentiation of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride (W-12) Against Key Calmodulin Antagonist Comparators


In Vitro PDE Inhibition Potency: W-12 versus Chlorinated Analogue W-13

W-12 inhibits Ca2+/calmodulin-dependent phosphodiesterase (PDE) with an IC50 of 260 µM, representing approximately an 8.7-fold lower potency compared to its chlorinated analogue W-13 (IC50 ≈ 30 µM) [1]. This quantitative difference arises solely from the absence of a chlorine atom at the 5-position of the naphthalene ring in W-12, establishing W-12 as a structurally matched low-affinity control for validating chlorine-dependent calmodulin binding .

Calmodulin antagonism Phosphodiesterase inhibition Structure-activity relationship

Cellular Ca2+ Signaling: Functional Inactivity of W-12 Contrasted with W-7

In clonal pancreatic beta-cells (HIT-T15), W-12 at a high concentration of 300 µM produced no detectable inhibition of K+-induced Ca2+ signals, whereas the chlorinated analogue W-7 dose-dependently diminished these signals with an IC50 of approximately 25 µM [1]. Furthermore, W-7 (30 µM) inhibited agonist-induced internal Ca2+ mobilization by approximately 75%, while W-12 and the dechlorinated short-chain control W-5 were inactive at equivalent or higher concentrations [1].

Calcium signaling Voltage-dependent calcium channels Beta-cell physiology

Insulin Secretion: W-12 as Inactive Control Versus Inhibitory W-13 and W-7

In studies of glucose-stimulated insulin secretion from rat pancreatic islets, W-13 produced concentration-dependent inhibition over the calmodulin-relevant range, whereas the control compound W-12 exhibited only slight inhibition exclusively at substantially higher concentrations [1]. This differential inhibition pattern was recapitulated with the W-7/W-5 analogue pair, confirming that the chlorine substituent is essential for functional calmodulin antagonism in this secretory pathway [1].

Insulin secretion Stimulus-secretion coupling Voltage-dependent Ca2+ channels

Slow-Reacting Substance Release: W-12 Fails Where W-7 Completely Inhibits

W-7, a specific calmodulin blocker, completely inhibited slow-reacting substance (SRS) release from human leukocytes induced by calcium ionophore or mite allergen at a concentration of 5 × 10⁻⁵ M (50 µM). In contrast, W-12, which possesses lower calmodulin affinity, failed to inhibit SRS release even at the higher concentration of 10⁻⁴ M (100 µM) [1]. This functional dichotomy underscores the requirement for high-affinity calmodulin binding to suppress phospholipase A2-mediated SRS production.

Allergic inflammation Leukotriene release Phospholipase A2

Thyroid Hormone Release: W-12 Contrasted with W-7 and W-13 in Endocrine Assays

In mouse thyroid lobe incubations, the specific calmodulin antagonists W-7 and W-13 significantly inhibited TSH-stimulated free thyroxine (fT4) release at a concentration of 5 × 10⁻⁵ M (50 µM). In contrast, the non-specific antagonists W-5 and W-12 failed to depress TSH stimulation of fT4 release at this same concentration [1]. W-13 also markedly inhibited dibutyryl cAMP-stimulated fT4 release, indicating a calmodulin-dependent mechanism downstream of cAMP generation that is not engaged by W-12.

Thyroid endocrinology TSH signaling Hormone secretion

Myosin Light Chain Kinase Inhibition: Quantified Potency Gap

W-12 inhibits Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) with an IC50 of 300 µM . While direct comparative IC50 values for W-13 and W-7 against MLCK under identical conditions are not available from the same studies, the chlorinated analogues are widely documented as potent MLCK inhibitors with IC50 values in the low micromolar range [1]. The quantitative IC50 of 300 µM for W-12 thus provides a benchmark for the minimum inhibitory concentration expected from non-specific or low-affinity interactions of the naphthalenesulfonamide scaffold with the calmodulin-MLCK complex.

Smooth muscle contraction MLCK inhibition Kinase selectivity

Validated Research Applications for N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride (W-12) Based on Quantitative Differentiation Evidence


Negative Control for Calmodulin-Dependent Ca2+ Signaling and Exocytosis

Researchers investigating calmodulin-dependent Ca2+ signaling, Ca2+ channel regulation, or stimulus-secretion coupling should employ W-12 as a matched-pair negative control alongside active chlorinated W-compounds (W-7, W-13). The quantitative evidence demonstrates that W-12 at 100–300 µM fails to inhibit K+-induced Ca2+ signals, agonist-induced Ca2+ mobilization, or hormone secretion, whereas W-7 achieves robust inhibition with an IC50 of approximately 25 µM [1]. This application is essential for distinguishing true calmodulin-dependent mechanisms from non-specific hydrophobic effects of the naphthalenesulfonamide core structure. Typical working concentrations for W-12 as a negative control range from 50–300 µM in cell culture, mirroring the concentrations at which W-7 and W-13 are fully active .

Control Compound for Validating Calmodulin Involvement in Endocrine and Exocrine Secretion

In studies of insulin secretion from pancreatic islets or beta-cell lines, W-12 provides the structurally matched control necessary to validate that inhibition by W-13 or W-7 reflects genuine calmodulin antagonism. The evidence confirms that W-12 produces only slight inhibition at high concentrations, whereas W-13 and W-7 produce concentration-dependent inhibition over the calmodulin-relevant range and correspondingly inhibit depolarization-induced Ca2+ uptake [2]. Similarly, in thyroid hormone release assays, W-12 at 50 µM does not depress TSH-stimulated fT4 secretion, while W-7 and W-13 significantly inhibit release at this same concentration [3].

Inflammatory Mediator Release Studies Requiring Calmodulin Specificity Controls

Investigations into allergic inflammation, leukotriene biosynthesis, or phospholipase A2 regulation benefit from inclusion of W-12 as a specificity control. The direct head-to-head comparison demonstrates that W-7 completely inhibits calcium ionophore-induced SRS release at 50 µM, while W-12 fails to inhibit release even at 100 µM [4]. W-12 thus enables researchers to exclude non-specific sulfonamide effects when attributing inhibition of mediator release to calmodulin antagonism.

Hyperthermia and Cell Proliferation Studies Using W-Compound Pairs

Studies examining calmodulin-dependent processes in hyperthermic cell killing or cell proliferation employ W-12 as the inactive analogue control. Evidence indicates that the CaM antagonists W-7 and W-13 potentiate hyperthermic cell killing at 43°C at concentrations compatible with CaM inhibition, while less active analogues including W-12 do not [5]. This paired-compound approach ensures that observed sensitization to hyperthermia is attributable specifically to calmodulin inhibition rather than non-specific cytotoxicity of the chemical series.

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